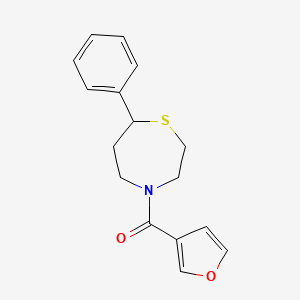

4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane

Description

Properties

IUPAC Name |

furan-3-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-16(14-7-10-19-12-14)17-8-6-15(20-11-9-17)13-4-2-1-3-5-13/h1-5,7,10,12,15H,6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVDDFSZUPSOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane typically involves the formation of the furan ring followed by the construction of the thiazepane ring. One common method involves the reaction of furan-3-carboxylic acid with a suitable thiazepane precursor under acidic or basic conditions to form the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound may be used in the study of enzyme interactions and as a probe for biological pathways.

Mechanism of Action

The mechanism of action of 4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets. The furan ring and thiazepane ring can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Flexibility vs. Rigidity

Substituent Effects

- Furan-3-carbonyl vs.

- Fluorophenyl vs. Phenyl: Fluorine substituents (e.g., ) increase electronegativity and metabolic stability by resisting oxidative degradation, a feature absent in the non-fluorinated target compound .

Biological Activity

The compound 4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane is a member of the thiazepane family, which has gained attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and synthesizes data from various studies.

Chemical Structure and Properties

The compound features a thiazepane ring fused with a furan moiety, contributing to its unique chemical properties. The presence of the carbonyl group enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazepane derivatives. For instance, a study demonstrated that certain thiazepanones exhibited significant cytotoxicity against various cancer cell lines, including HCT-116 and HeLa cells. The cytotoxic effects were often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (μM) | Other Activities |

|---|---|---|---|

| 4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane | HCT-116 | 5.0 | Antitumor |

| 6-Acetylmonodethiogliotoxin | HCT-116 | 2.45 | Anti-inflammatory |

| Reduced gliotoxin | HCT-116 | 0.43 | Cytotoxic |

The compound 4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane has shown promising results in inhibiting tumor cell proliferation, suggesting its potential as a lead compound for developing anticancer agents .

Antibacterial Activity

Thiazepanes have also been investigated for their antibacterial properties . The presence of sulfur in the thiazepane structure plays a crucial role in enhancing antibacterial activity. Studies have indicated that derivatives of thiazepanes exhibit significant inhibition against various bacterial strains, making them candidates for further development in antibiotic therapies.

Anti-inflammatory Effects

The anti-inflammatory activity of thiazepanes is another area of interest. Compounds derived from this class have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB, which are critical in inflammatory responses. This suggests that 4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have documented the biological activity of thiazepanes:

- Study on Cytotoxicity : A study involving various thiazepanones demonstrated their cytotoxic effects on cancer cell lines with IC50 values ranging from 0.1 to 5 μM. This study emphasized the structural importance of the thiazepane ring in enhancing biological activity .

- Antibacterial Screening : Another investigation screened multiple thiazepane derivatives against Gram-positive and Gram-negative bacteria, revealing that certain compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below 10 μg/mL .

- Inflammation Model : In an animal model of inflammation, treatment with thiazepane derivatives resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating their potential therapeutic application in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.